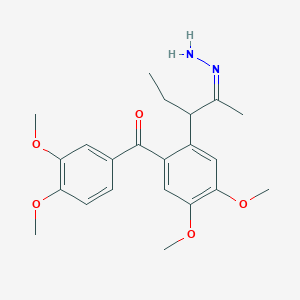

Tofisopam impurity

Description

BenchChem offers high-quality Tofisopam impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tofisopam impurity including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O5 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |

InChI |

InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |

InChI Key |

KLNBPIUOTHQHOE-CFRMEGHHSA-N |

Isomeric SMILES |

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |

Canonical SMILES |

CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of Tofisopam Degradation Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation of Tofisopam. Tofisopam, an anxiolytic agent with a unique 2,3-benzodiazepine structure, is susceptible to degradation under various stress conditions, which can impact its safety, efficacy, and stability. A thorough understanding of its degradation products is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes the known degradation pathways, the analytical methodologies for their characterization, and quantitative data where available.

Summary of Known Degradation Products and Impurities

Forced degradation studies are essential to identify potential degradation products that may arise during the shelf-life of a drug product. While comprehensive quantitative data from forced degradation studies on Tofisopam is not extensively available in publicly accessible literature, several potential impurities and degradation products have been identified. One study explicitly mentions the formation of a degradation product under acidic stress conditions, which was subsequently identified using IR and mass spectral analysis.

The following table summarizes known impurities related to Tofisopam, which may include starting materials, intermediates, and degradation products. It is important to note that the specific conditions leading to the formation of each of these impurities as degradation products are not fully elucidated in the available literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tofisopam | C₂₂H₂₆N₂O₄ | 382.46 | 22345-47-7 |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | C₂₂H₂₄O₅ | 368.43 | 15462-94-9 |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | C₂₂H₂₆O₆ | 386.44 | 15462-91-6 |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | C₂₂H₂₈N₂O₅ | 400.48 | 37952-09-3 |

Forced Degradation Studies: Methodologies and Observations

Forced degradation studies, as mandated by regulatory bodies like the ICH, are crucial for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. Tofisopam has been subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Experimental Protocols

Detailed experimental protocols for forced degradation studies of Tofisopam are not consistently available in the public domain and would typically be found in the full-text of specialized analytical chemistry journals. However, based on general practices for forced degradation studies, the following methodologies are likely employed:

-

Acid Hydrolysis: Tofisopam solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and may be heated to accelerate degradation.

-

Alkaline Hydrolysis: Tofisopam solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and may be heated.

-

Oxidative Degradation: Tofisopam solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂), at room or elevated temperature.

-

Thermal Degradation: Solid Tofisopam or a solution is exposed to dry heat at elevated temperatures (e.g., 60°C to 80°C) for a specified period.

-

Photolytic Degradation: Solid Tofisopam or a solution is exposed to UV and/or visible light in a photostability chamber.

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Summary of Degradation Behavior

While specific quantitative data is limited in the available literature, qualitative observations from various studies indicate the following:

-

Acidic Conditions: Tofisopam is susceptible to degradation under acidic conditions. One study successfully isolated and identified a degradation product formed under these conditions, suggesting a specific degradation pathway. The exact structure of this degradation product requires access to the full-text of the cited research for confirmation.

The following diagram illustrates the proposed initial step in the acid-catalyzed degradation of Tofisopam.

An In-depth Technical Guide to the Identification of Tofisopam Synthesis Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tofisopam, a non-typical anxiolytic of the 2,3-benzodiazepine class, and a detailed analysis of the impurities that can arise during its production and storage. Understanding and controlling these impurities is critical for ensuring the safety and efficacy of the final drug product. This document outlines the common synthetic pathways, potential process-related impurities, and degradation products. It also details the analytical methodologies for their identification and quantification, aligning with regulatory expectations for impurity profiling.

Tofisopam: Structure and Synthesis Overview

Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is a chiral molecule marketed as a racemate.[1] Its unique structure, departing from the classical 1,4- and 1,5-benzodiazepines, contributes to its distinct pharmacological profile, exhibiting anxiolytic effects without the sedative, muscle relaxant, or anticonvulsant properties associated with other benzodiazepines.[1][2][3]

The synthesis of Tofisopam is a multi-step process that can generate various impurities.[2] While several synthetic routes have been developed, a common approach involves the formation of a diketone key intermediate followed by cyclization with hydrazine.[4] An older, classical synthesis utilized toxic chromium(VI) oxide for the creation of this intermediate.[4] To mitigate environmental concerns, newer, more sustainable methods have been developed, such as a lithiation-based synthesis.[4] Another innovative route utilizes plant-derived starting materials, specifically 3,4-dimethoxypropylbenzene and 3,4-dimethoxybenzoic acid.[5]

Below is a generalized representation of a Tofisopam synthesis pathway leading to the formation of key impurities.

Caption: Generalized Tofisopam synthesis and impurity formation pathways.

Profiling of Tofisopam Impurities

Impurities in a drug substance can be classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[6] For Tofisopam, the focus is primarily on organic impurities that can arise from the synthetic process or degradation of the active pharmaceutical ingredient (API).

Process-Related Impurities

These impurities are by-products or unreacted intermediates from the manufacturing process. Some identified process-related impurities for Tofisopam are listed in the table below.

| Impurity Name | Molecular Formula | Molecular Weight | Potential Source |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one[7] | C22H26O6 | 386.44 | Key intermediate or by-product in the synthesis |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol[7] | C22H24O5 | 368.43 | By-product from an alternative cyclization |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone[7] | C22H28N2O5 | 400.48 | Incomplete cyclization or side reaction |

| Tofisopam Impurity C (CAS: 4483-47-0)[8] | C22H28O4 | 356.46 | Process-related impurity |

| Tofisopam Impurity 1[9] | C22H27NO5 | 385.46 | Process-related impurity |

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of analytical methods.[10][11][12] These studies typically involve exposing the drug substance to acid, base, oxidation, heat, and light.[12][13] For Tofisopam, a degradation product has been successfully isolated and identified following acidic stress conditions.[14]

The workflow for a typical forced degradation study is illustrated below.

Caption: Workflow for forced degradation studies of Tofisopam.

Analytical Methodologies for Impurity Identification

A variety of analytical techniques are employed for the detection, quantification, and characterization of Tofisopam impurities. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most common method for separating Tofisopam from its impurities.[15][16]

High-Performance Liquid Chromatography (HPLC)

Several RP-HPLC methods have been developed and validated for the determination of Tofisopam and its impurities.[15][17] These methods are crucial for routine quality control and stability testing.

Experimental Protocol: Example of a Validated RP-HPLC Method [15]

-

Instrumentation: An Agilent 1220 Infinity-II liquid chromatographic system equipped with a PDA detector and autosampler.

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and methanol in a ratio of 10:90 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: Not specified, but typically 10-20 µL.

-

Sample Preparation:

-

Standard Stock Solution: Dissolve 10 mg of Tofisopam reference standard in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

-

Working Standard Solution: Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase, followed by a further dilution to obtain a final concentration of 10 µg/mL.

-

Sample Solution (from tablets): Weigh and powder ten tablets (each containing 50 mg of Tofisopam). Weigh a portion of the powder equivalent to 10 mg of Tofisopam and dilute to obtain a final concentration of 10 µg/mL.

-

-

Validation Parameters: The method was validated for system suitability, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, assay, robustness, and ruggedness as per ICH guidelines.

Quantitative Data from a Validated RP-HPLC Method [15][18]

| Parameter | Result |

| Linearity Range | 10-60 µg/mL[15] |

| Regression Coefficient (r²) | 0.9996[15] |

| Limit of Detection (LOD) | 2.75 µg/mL[15] |

| Limit of Quantitation (LOQ) | 8.855 µg/mL[15] |

| Accuracy (% Recovery) | 98-103%[15] |

| Precision (%RSD) | < 2%[15] |

Other Analytical Techniques

In addition to HPLC, other methods have been developed for the analysis of Tofisopam and its degradation products:

-

Thin-Layer Chromatography (TLC): A TLC method using silica gel 60 F254 plates with a mobile phase of ethyl acetate-methanol-ammonium hydroxide 10% (8.5:1.0:0.5, v/v/v) and densitometric scanning at 315 nm has been reported.[14]

-

Spectrophotometry: First and second derivative spectrophotometric methods have been developed for the determination of Tofisopam in the presence of its degradation product.[14]

-

Spectrofluorometry: This technique has been applied for the determination of Tofisopam via its degradation product, with maximum emission at 383 nm upon excitation at 295 nm.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[6]

The logical relationship for identifying and characterizing an unknown impurity is depicted in the following diagram.

Caption: Logical workflow for the identification of unknown impurities.

Conclusion

The identification and control of synthesis-related impurities and degradation products of Tofisopam are paramount for ensuring its quality, safety, and efficacy. A thorough understanding of the synthetic process and potential degradation pathways is essential for developing robust and specific analytical methods. RP-HPLC remains the cornerstone for the separation and quantification of Tofisopam and its impurities. The combination of chromatographic separation with spectroscopic techniques like mass spectrometry and NMR is crucial for the definitive structural elucidation of unknown impurities. This guide provides a framework for researchers and drug development professionals to navigate the complexities of Tofisopam impurity profiling, ultimately contributing to the development of a safe and effective pharmaceutical product.

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. clearsynth.com [clearsynth.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. [Investigation of tofizopam impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Tofisopam Impurity Profiling and Structure Elucidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the impurity profiling and structure elucidation of Tofisopam, a 2,3-benzodiazepine anxiolytic. It details the common process-related and degradation impurities, methodologies for their detection and quantification, and protocols for their structural characterization. This document is intended to serve as a valuable resource for researchers, quality control analysts, and formulation scientists involved in the development and manufacturing of Tofisopam.

Introduction to Tofisopam and its Impurities

Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is an anxiolytic agent with a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. It is prescribed for the treatment of anxiety and alcohol withdrawal.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy. Impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in pharmaceutical products. This guide outlines a systematic approach to the impurity profiling of Tofisopam, from initial detection to final structure elucidation.

Tofisopam Synthesis and Potential Process-Related Impurities

The synthesis of Tofisopam can be accomplished through various routes, each with the potential to introduce specific process-related impurities. A common synthetic pathway involves the reaction of a substituted phenylacetone derivative with a dimethoxybenzoyl moiety, followed by cyclization with hydrazine.

Caption: Plausible synthesis pathway of Tofisopam.

Key process-related impurities can include unreacted starting materials, intermediates, and by-products of side reactions. The following table summarizes some potential process-related impurities of Tofisopam.

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions and for developing stability-indicating analytical methods.[2] Tofisopam is subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Caption: Potential degradation pathways of Tofisopam under various stress conditions.

A study on the determination of Tofisopam in the presence of its degradation product confirmed that a degradation product is formed under acidic stress conditions.[3] The structure of this degradant was confirmed by IR and mass spectral analysis.[3]

Quantitative Analysis of Tofisopam Impurities

The quantification of Tofisopam and its impurities is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Several HPLC methods have been reported for the analysis of Tofisopam.[4][5][6] The choice of method depends on the specific impurities being monitored.

Table 1: Summary of Known Tofisopam Impurities

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Type |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Process-Related (Intermediate) |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Process-Related (Intermediate) |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | Process-Related (By-product) |

| Tofisopam Impurity C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | Degradation |

| Tofisopam Impurity B | 93-16-3 | C₁₀H₁₂O₂ | 164.20 | Starting Material |

Note: The acceptance criteria for these impurities are not publicly available in pharmacopeias and would be established based on ICH guidelines and product-specific toxicological data.

Experimental Protocols

General Impurity Profiling Workflow

Caption: General workflow for the profiling and characterization of Tofisopam impurities.

HPLC Method for Impurity Quantification

This protocol is a representative example based on published methods.[4][6]

-

Chromatographic System:

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tofisopam reference standard and dissolve in 10 mL of methanol.[6]

-

Working Standard Solution (10 µg/mL): Dilute the standard stock solution appropriately with the mobile phase.[6]

-

Sample Solution: Weigh and powder tablets equivalent to 10 mg of Tofisopam, dissolve in methanol, sonicate, and dilute to the final concentration with the mobile phase.[6]

-

-

System Suitability:

-

Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

The theoretical plates for the Tofisopam peak should be not less than 2000.

-

The tailing factor for the Tofisopam peak should be not more than 2.0.

-

Forced Degradation Protocol

-

Acid Hydrolysis: Reflux 10 mg of Tofisopam in 10 mL of 0.1 M HCl at 80°C for 8 hours.

-

Base Hydrolysis: Reflux 10 mg of Tofisopam in 10 mL of 0.1 M NaOH at 80°C for 8 hours.

-

Oxidative Degradation: Store 10 mg of Tofisopam in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid Tofisopam to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose solid Tofisopam to UV light (254 nm) and visible light in a photostability chamber.

Note: The extent of degradation should be targeted to be between 5-20% for the generation of relevant degradation products.

Structure Elucidation Protocol: A Case Study of an Impurity

The structure of an unknown impurity is typically elucidated using a combination of spectroscopic techniques.

-

Isolation: The impurity is first isolated from the reaction mixture or degraded sample using preparative HPLC.

-

Mass Spectrometry (MS):

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

-

Procedure: The isolated impurity is infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide clues about the structure of the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed.

-

Procedure: A few milligrams of the isolated impurity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR: Establishes correlations between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

-

Infrared (IR) Spectroscopy:

-

Method: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Procedure: The isolated impurity is analyzed as a KBr pellet or a thin film. The IR spectrum provides information about the functional groups present in the molecule.

-

Conclusion

The comprehensive impurity profiling of Tofisopam is a multi-faceted process that is integral to ensuring the quality, safety, and efficacy of the final drug product. This guide has outlined the key aspects of this process, including the identification of potential process-related and degradation impurities, the development of robust analytical methods for their quantification, and the application of advanced spectroscopic techniques for their structure elucidation. A thorough understanding of the impurity profile of Tofisopam allows for the implementation of effective control strategies throughout the manufacturing process and the entire shelf-life of the drug product.

References

- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjpbcs.com [rjpbcs.com]

- 6. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to Forced Degradation Studies of Tofisopam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies conducted on Tofisopam, a 2,3-benzodiazepine anxiolytic. Understanding the degradation pathways and the formation of potential impurities under various stress conditions is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes the available scientific literature on the subject, presenting experimental protocols, degradation product information, and analytical methodologies.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance or drug product to conditions more severe than accelerated stability testing.[1] These studies are a regulatory requirement and a critical component of the drug development process. The primary objectives of forced degradation studies are to:

-

Elucidate the degradation pathways of the drug substance.

-

Identify the likely degradation products.[1]

-

Establish the intrinsic stability of the molecule.

-

Develop and validate stability-indicating analytical methods.

The International Council for Harmonisation (ICH) guidelines recommend that stress testing should include the effects of temperature, humidity, acid and base hydrolysis, oxidation, and photolysis.[2]

Summary of Forced Degradation Studies on Tofisopam

Tofisopam has been subjected to a range of forced degradation conditions to assess its stability. The primary degradation pathways investigated include acidic, alkaline, oxidative, thermal, and photolytic stress.

Data Presentation

The following table summarizes the quantitative data gathered from various studies on the forced degradation of Tofisopam. It is important to note that detailed quantitative results are not consistently reported in the publicly available literature; therefore, this table represents a consolidation of the available information.

| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature | Duration | % Degradation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | Reflux | Not Specified | Significant | One major degradation product | [3][4] |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | Reflux | Not Specified | Mentioned | Not specified in abstracts | [5] |

| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature | Not Specified | Mentioned | Not specified in abstracts | [5] |

| Thermal Degradation | Dry Heat | Not Specified | Not Specified | Not Specified | Mentioned | Not specified in abstracts | [5] |

| Photolytic Degradation | UV Light | Not Specified | Ambient | Not Specified | Mentioned | Not specified in abstracts | [5] |

Note: The term "Mentioned" indicates that the study subjected Tofisopam to the specified stress condition, but the abstract did not provide quantitative data on the extent of degradation. "Not specified in abstracts" indicates that the identity of the degradation products was not detailed in the publicly available summaries. Access to the full-text of the cited articles is recommended for more detailed information.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. The following sections outline the typical methodologies used for the forced degradation of Tofisopam, based on the available literature and general pharmaceutical practices.

Acidic Hydrolysis

-

Objective: To assess the susceptibility of Tofisopam to degradation in an acidic environment.

-

Methodology:

-

Prepare a stock solution of Tofisopam in a suitable solvent (e.g., methanol).

-

Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

-

Reflux the mixture for a specified period. The exact duration should be optimized to achieve a target degradation of 5-20%.

-

At predetermined time points, withdraw samples and neutralize them with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide).

-

Dilute the samples to an appropriate concentration with the mobile phase of the analytical method.

-

Analyze the samples using a validated stability-indicating HPLC method.[5]

-

Alkaline Hydrolysis

-

Objective: To evaluate the stability of Tofisopam in a basic medium.

-

Methodology:

-

Prepare a stock solution of Tofisopam.

-

Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

-

Reflux the mixture for a predetermined time to achieve the desired level of degradation.

-

Withdraw samples at various intervals and neutralize them with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid).

-

Dilute the samples to the target concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.[5]

-

Oxidative Degradation

-

Objective: To investigate the potential for oxidative degradation of Tofisopam.

-

Methodology:

-

Prepare a solution of Tofisopam.

-

Add hydrogen peroxide to the solution. Concentrations typically range from 3% to 30%.[1]

-

Keep the solution at room temperature for a specified duration, monitoring the degradation over time.

-

Withdraw samples at appropriate intervals.

-

Dilute the samples for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.[5]

-

Thermal Degradation

-

Objective: To assess the stability of Tofisopam when exposed to heat.

-

Methodology:

-

Place the solid Tofisopam drug substance in a thermostatically controlled oven.

-

Expose the sample to a specific temperature for a defined period. The conditions should be more strenuous than those for accelerated stability testing.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample for analysis.

-

Analyze the sample using a validated stability-indicating HPLC method.[5]

-

Photolytic Degradation

-

Objective: To determine the photosensitivity of Tofisopam.

-

Methodology:

-

Expose a solution of Tofisopam to a light source, such as a UV lamp, in a photostability chamber.

-

Simultaneously, keep a control sample protected from light.

-

Monitor the degradation at various time points.

-

Analyze both the exposed and control samples using a validated stability-indicating HPLC method.[5]

-

Degradation Pathways and Product Identification

One study has reported the formation of a single major degradation product under acidic stress conditions.[3][4] This degradant was separated and its structure was confirmed using IR and mass spectral analysis.[3][4] While the specific structure is not detailed in the abstract, the study suggests a degradation pathway was proposed.[3][4]

Based on the known chemistry of benzodiazepines, hydrolysis of the diazepine ring is a common degradation pathway. For Tofisopam, a 2,3-benzodiazepine, acidic conditions could potentially lead to the cleavage of the seven-membered ring.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For Tofisopam, several stability-indicating methods have been developed and validated, primarily using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6]

Key features of a typical stability-indicating RP-HPLC method for Tofisopam include:

-

Column: A C18 column is commonly used for the separation.[7]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[6]

-

Detection: UV detection at a specific wavelength (e.g., 238 nm) is often used to monitor the elution of Tofisopam and its degradation products.[6]

The validation of these methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies on Tofisopam.

Hypothetical Acidic Degradation Pathway of Tofisopam

Disclaimer: The following diagram illustrates a plausible degradation pathway for Tofisopam under acidic conditions based on the general chemistry of benzodiazepines. The exact structure of the degradation product and the definitive pathway for Tofisopam require confirmation from the full-text scientific literature.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Different techniques for the determination of tofisopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common process-related impurities of Tofisopam, a 2,3-benzodiazepine anxiolytic. Understanding and controlling these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the identity of known impurities, analytical methodologies for their detection, and insights into their formation based on the synthesis of Tofisopam.

Introduction to Tofisopam and its Synthesis

Tofisopam, chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, is distinguished from classical 1,4-benzodiazepines by its atypical pharmacological profile, exhibiting anxiolytic effects without significant sedative, anticonvulsant, or muscle-relaxant properties. Its synthesis typically involves a multi-step process culminating in the formation of the benzodiazepine ring. A common synthetic route involves the reaction of a substituted benzophenone derivative with hydrazine hydrate. Process-related impurities can arise from unreacted starting materials, intermediates, by-products of side reactions, and reagents used in the synthesis.

Common Process-Related Impurities of Tofisopam

Several potential process-related impurities of Tofisopam have been identified. These are often intermediates or by-products formed during the synthesis. The table below summarizes the key identified impurities. While specific quantitative limits are typically proprietary and set based on toxicology studies and regulatory guidelines (such as ICH Q3A/B), the presence of these impurities must be monitored and controlled.

Table 1: Summary of Common Process-Related Impurities of Tofisopam

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Intermediate (Benzophenone derivative) |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Intermediate (Hydrazone derivative)[1] |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | By-product |

| Tofisopam Impurity C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | By-product[2] |

Note: The classification of these compounds as "process-related" is based on their chemical structures in relation to the known synthetic pathways of Tofisopam. Quantitative data on typical impurity levels in commercial Tofisopam is not publicly available.

Analytical Methodology for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Tofisopam and its related impurities. Below is a detailed experimental protocol for a representative Reverse-Phase HPLC (RP-HPLC) method.

Experimental Protocol: RP-HPLC for Tofisopam Impurity Profiling

Objective: To separate and quantify Tofisopam and its known process-related impurities in a drug substance sample.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).[3] (Alternative: Methanol and 0.1% orthophosphoric acid in water in a ratio of 90:10 v/v[4]).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 238 nm.[4]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 30 minutes (to ensure elution of all impurities).

Preparation of Solutions:

-

Standard Solution: Prepare a stock solution of Tofisopam reference standard (e.g., 1 mg/mL) in methanol. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

Impurity Standard Solutions: If available, prepare individual stock solutions of each impurity reference standard in methanol. Prepare a mixed working standard solution containing Tofisopam and all known impurities at appropriate concentrations for method validation.

-

Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance in methanol to obtain a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase if necessary.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze blank (diluent), Tofisopam standard, and impurity standards to demonstrate the absence of interference and to confirm the retention times of each component.

-

Linearity: Analyze a series of solutions with increasing concentrations of Tofisopam and each impurity to establish a linear relationship between concentration and peak area.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.

-

Accuracy: Perform recovery studies by spiking a known amount of each impurity into the Tofisopam sample solution.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing multiple preparations of the sample solution.

-

Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualization of Tofisopam's Mechanism of Action

Tofisopam's anxiolytic effect is not mediated by the classical benzodiazepine binding site on the GABA-A receptor. Instead, it acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), with a notable affinity for PDE-4 and PDE-10. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in various signaling pathways.

Below is a diagram illustrating the proposed signaling pathway for Tofisopam's mechanism of action.

Caption: Tofisopam's mechanism via phosphodiesterase (PDE) inhibition.

Conclusion

The control of process-related impurities is a fundamental aspect of Tofisopam manufacturing. This guide has identified key impurities that may arise during synthesis and has provided a framework for their analysis using a validated RP-HPLC method. The unique mechanism of action of Tofisopam, involving the inhibition of phosphodiesterases, distinguishes it from other benzodiazepines. A thorough understanding of both the impurity profile and the pharmacological mechanism is essential for the development of safe and effective Tofisopam-based therapies. Further research into the specific process parameters that lead to impurity formation can aid in optimizing the synthetic route to minimize their presence in the final drug substance.

References

Tofisopam Pharmacopoeial Impurity Standards: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs. Unlike the more common 1,4-benzodiazepines, tofisopam exhibits its therapeutic effects without significant sedative, anticonvulsant, or muscle relaxant properties. Ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. This technical guide provides a comprehensive overview of the current understanding of pharmacopoeial impurity standards for tofisopam, focusing on identification, control, and analytical methodologies.

While tofisopam is marketed in several European and Asian countries, it is noteworthy that as of the time of this guide, there is no official monograph for tofisopam in the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP). The primary pharmacopoeial reference for tofisopam impurity control is the Japanese Pharmacopoeia (JP). This guide will detail the available pharmacopoeial methods and supplement this information with data on known and potential impurities identified from various sources, which are crucial for a comprehensive impurity control strategy.

Known and Potential Impurities of Tofisopam

A thorough impurity profile of a drug substance is a critical component of its quality control. For tofisopam, several related substances have been identified, likely arising from the manufacturing process or degradation. The following table summarizes known and potential impurities, compiled from various chemical and pharmaceutical reference standard suppliers. It is important to note that the official status and regulatory acceptance of these impurities may vary by jurisdiction.

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight | Potential Origin |

| Tofisopam Impurity 1 / (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | 37952-09-3 | C₂₂H₂₈N₂O₅ | 400.48 | Process |

| Tofisopam Impurity 2 / 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 | Process |

| Tofisopam Impurity 3 / 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 | Degradation |

| Tofisopam Impurity 4 / Tofisopam Impurity C | 4483-47-0 | C₂₂H₂₈O₄ | 356.46 | Process |

| Tofisopam Impurity 5 | 6379-72-2 | C₁₁H₁₄O₂ | 178.23 | Starting Material |

| Tofisopam Impurity B | 93-16-3 | C₉H₁₀O₃ | 166.17 | Starting Material |

Pharmacopoeial Analytical Methods

The Japanese Pharmacopoeia (Fourteenth Edition, JP XIV) provides an official method for the control of related substances in tofisopam.

Japanese Pharmacopoeia (JP XIV) Method for Related Substances

This method utilizes Thin-Layer Chromatography (TLC) to identify and semi-quantitatively control impurities.

Experimental Protocol:

-

Standard Solution: A solution of Tofisopam Reference Standard in acetone.

-

Sample Solution: A solution of the tofisopam substance under examination in acetone.

-

Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of ethyl acetate, n-hexane, and acetic acid (100) (50:50:1).

-

Application: Apply a defined volume of the sample and standard solutions to the TLC plate.

-

Development: Develop the chromatogram in a suitable chamber until the mobile phase has ascended a sufficient distance.

-

Detection: After air-drying the plate, visualize the spots under UV light at 254 nm.

-

Acceptance Criteria: The spots in the chromatogram obtained with the sample solution, other than the principal spot, are not more intense than the spot in the chromatogram obtained with the standard solution. The JP XIV monograph specifies limits for heavy metals (not more than 20 ppm) and arsenic (not more than 2 ppm) as part of the purity tests.[1]

Advanced Analytical Techniques for Impurity Profiling

While the JP provides a TLC method, modern drug development and quality control often rely on more sensitive and quantitative techniques like High-Performance Liquid Chromatography (HPLC). Several research studies have reported the development and validation of stability-indicating HPLC methods for tofisopam.

Example of a Reported HPLC Method for Tofisopam and its Impurities

The following is a summary of a typical reversed-phase HPLC method described in the scientific literature for the separation and quantification of tofisopam and its related substances.

Experimental Protocol:

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV spectrophotometer at a suitable wavelength (e.g., 230 nm or 312 nm).

-

-

Sample Preparation:

-

Standard Solution: A solution of Tofisopam Reference Standard and available impurity reference standards in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

-

Sample Solution: A solution of the tofisopam drug substance or drug product in a suitable diluent.

-

-

System Suitability:

-

Parameters such as theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity peak are monitored to ensure the performance of the chromatographic system.

-

-

Quantification:

-

Impurities are typically quantified against the Tofisopam Reference Standard using an external standard method, often with the assumption of a response factor of 1.0 for unspecified impurities unless otherwise determined.

-

Forced Degradation and Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may arise during storage. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

The identified degradation products are then profiled using a stability-indicating analytical method, typically HPLC. For tofisopam, forced degradation studies can help to elucidate the formation of impurities such as 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol.

The following diagram illustrates a logical workflow for conducting forced degradation studies and subsequent impurity analysis.

Caption: A logical workflow for conducting forced degradation studies on tofisopam.

Signaling Pathways and Logical Relationships in Impurity Control

The control of impurities in a pharmaceutical product is a multi-faceted process that involves understanding the origin of impurities and implementing appropriate control strategies throughout the manufacturing process and shelf-life of the product.

The following diagram illustrates the key relationships in the control of tofisopam impurities.

Caption: A diagram illustrating the interplay of factors in controlling tofisopam impurities.

Conclusion

The control of impurities in tofisopam is a critical aspect of ensuring its quality, safety, and efficacy. While a dedicated monograph in the European Pharmacopoeia or the United States Pharmacopeia is currently absent, the Japanese Pharmacopoeia provides a foundational, albeit less specific, TLC-based method for controlling related substances. For robust quality control and regulatory submissions in other jurisdictions, the development and validation of more advanced, stability-indicating HPLC methods are indispensable. A comprehensive understanding of potential process-related impurities and degradation products, as elucidated through forced degradation studies, is essential for establishing meaningful specifications and ensuring the overall quality of the tofisopam drug substance and its formulated products. Researchers and drug development professionals should adopt a holistic approach that combines pharmacopoeial requirements with modern analytical practices and a thorough understanding of the drug's chemistry to effectively manage impurities.

References

An In-depth Technical Guide to the Isolation and Characterization of Tofisopam Degradants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Tofisopam's degradation products. Tofisopam, a 2,3-benzodiazepine anxiolytic, is susceptible to degradation under various stress conditions. Understanding its degradation profile is crucial for ensuring drug safety, stability, and regulatory compliance. This document outlines the common stress conditions applied in forced degradation studies of Tofisopam, analytical techniques for separating the degradants, and methods for their structural elucidation.

Forced Degradation Studies of Tofisopam

Forced degradation studies are essential for identifying potential degradants and establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products in a shorter amount of time. Based on the available literature, Tofisopam has been subjected to a variety of stress conditions.

A stability-indicating HPLC method has been developed for Tofisopam, which included subjecting the drug to acid, alkali, oxidation, dry heat, and UV degradation[1]. Another study also reports the development of several stability-indicating methods and mentions the isolation and identification of an acid-induced degradation product[2].

Table 1: Summary of Forced Degradation Conditions for Tofisopam

| Stress Condition | Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M HCl, Reflux | Formation of a significant degradation product has been reported[2]. |

| Base Hydrolysis | 0.1 M NaOH, Reflux | Degradation observed, but specific products not detailed in available literature[1]. |

| Oxidation | 3-30% H₂O₂, Room Temperature | Degradation observed[1]. |

| Thermal Degradation | Dry Heat, 60-80°C | Degradation observed[1]. |

| Photodegradation | UV light, Sunlight | Degradation observed[1]. |

Isolation of Tofisopam Degradants

The isolation of individual degradation products is a critical step for their structural characterization. While analytical HPLC methods are used to separate and quantify the parent drug and its impurities, preparative chromatography is typically employed for isolating sufficient quantities of the degradants for spectroscopic analysis.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

While specific preparative HPLC methods for Tofisopam degradants are not detailed in the reviewed literature, a general protocol can be outlined based on the principles of method development for impurity isolation. The analytical HPLC methods described for Tofisopam can be scaled up for this purpose[1][3][4].

Objective: To isolate the major degradation product formed under acidic stress.

Materials:

-

Tofisopam, degraded under acidic conditions (e.g., reflux in 0.1 M HCl)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid or other suitable modifier

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)

Method:

-

Sample Preparation: Neutralize the acidic degradation mixture and dilute with the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for benzodiazepines. The gradient will need to be optimized to achieve good separation of the degradant from the parent drug and other minor impurities.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).

-

Detection: Use a UV detector at a wavelength where both Tofisopam and the degradant show good absorbance (e.g., 238 nm or 309 nm)[3].

-

-

Fraction Collection: Collect the eluent corresponding to the peak of the degradation product.

-

Purity Check: Analyze the collected fraction using an analytical HPLC method to confirm its purity.

-

Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the isolated degradant.

Characterization of Tofisopam Degradants

Once isolated, the structure of the degradation products can be elucidated using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the degradant, which is crucial for proposing a chemical structure. One study mentions the use of mass spectral analysis for the identification of an acid degradation product[2].

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The aforementioned study also utilized IR spectroscopy in the characterization of the acid-induced degradant[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMQC/HSQC) provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.

Hypothetical Degradation Pathway of Tofisopam

While the exact structures of Tofisopam degradants are not publicly available, a plausible degradation pathway under acidic conditions can be hypothesized based on the known chemistry of benzodiazepines. The central seven-membered diazepine ring is susceptible to hydrolysis.

Experimental Workflow for Isolation and Characterization

The overall process for isolating and characterizing Tofisopam degradants follows a systematic workflow.

Quantitative Analysis of Tofisopam Degradation

A stability-indicating HPLC method is crucial for quantifying the decrease in Tofisopam and the formation of its degradants over time. While specific quantitative data from forced degradation studies of Tofisopam are not extensively published, the following table provides a hypothetical summary based on typical outcomes of such studies.

Table 2: Hypothetical Quantitative Data from Forced Degradation of Tofisopam

| Stress Condition | Duration | Tofisopam Assay (%) | Major Degradant (%) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl (Reflux) | 8 hours | 85.2 | 12.5 | 14.8 | 100.0 |

| 0.1 M NaOH (Reflux) | 4 hours | 90.5 | 7.8 | 9.5 | 100.0 |

| 30% H₂O₂ (RT) | 24 hours | 92.1 | 6.5 | 7.9 | 100.0 |

| Dry Heat (80°C) | 48 hours | 95.8 | 3.1 | 4.2 | 100.0 |

| UV Light | 24 hours | 94.3 | 4.5 | 5.7 | 100.0 |

Note: The data in this table is illustrative and not based on published experimental results.

Conclusion

The isolation and characterization of Tofisopam degradants are fundamental to ensuring the quality and safety of the drug product. This guide outlines the necessary steps, from forced degradation studies to structural elucidation, based on the available scientific literature. While the exact chemical structures of Tofisopam's degradation products are not widely reported, the methodologies described herein provide a robust framework for researchers and scientists in the pharmaceutical industry to conduct these critical investigations. Further research is warranted to fully characterize the degradation profile of Tofisopam and to elucidate the structures of its degradation products under various stress conditions.

References

"Tofisopam stability studies and impurity formation"

An In-depth Technical Guide to Tofisopam Stability Studies and Impurity Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofisopam, a 2,3-benzodiazepine derivative, is an anxiolytic agent with a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. Unlike its counterparts, tofisopam exhibits anxiolytic effects without significant sedative, anticonvulsant, or muscle-relaxant properties. Ensuring the stability and purity of the tofisopam drug substance and its formulated products is critical for its safety and efficacy. This technical guide provides a comprehensive overview of the stability-indicating analytical methods, forced degradation studies, and the resulting impurity profile of tofisopam. Detailed experimental protocols for stress testing are outlined, and known process and degradation impurities are discussed. Furthermore, this guide presents visual representations of the experimental workflow for stability testing and the potential degradation pathways of tofisopam to aid in a deeper understanding of its chemical behavior under various stress conditions.

Introduction

The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Stability studies are essential to understand how environmental factors such as temperature, humidity, light, and pH can impact the drug substance. Forced degradation, or stress testing, is a crucial component of these studies, providing insights into the intrinsic stability of the molecule and helping to develop and validate stability-indicating analytical methods.[1] These methods are vital for accurately quantifying the drug substance and detecting any degradation products that may form.

This guide focuses on the stability of tofisopam and the formation of its impurities. It consolidates information on the analytical methodologies used for its stability testing, the conditions under which it degrades, and the identity of the resulting impurities.

Tofisopam and its Known Impurities

Several impurities related to the synthesis and degradation of tofisopam have been identified. A comprehensive impurity profile is essential for the quality control of the drug substance and its formulations.

| Impurity Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| Tofisopam | 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | 22345-47-7 | C₂₂H₂₆N₂O₄ | 382.46 |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | Structure not available in search results | 15462-94-9 | C₂₂H₂₄O₅ | 368.43 |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | Structure not available in search results | 15462-91-6 | C₂₂H₂₆O₆ | 386.44 |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | Structure not available in search results | Not Available | Not Available | Not Available |

Forced Degradation and Stability Studies

Forced degradation studies are instrumental in understanding the degradation pathways and the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocols for Forced Degradation

The following protocols are based on methodologies described for the forced degradation of tofisopam.

3.1.1 Acid Hydrolysis

-

Protocol: A solution of tofisopam is prepared in a suitable solvent (e.g., methanol) and then treated with an acidic solution (e.g., 0.1 N HCl). The mixture is then refluxed for a specified period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.

-

Conditions:

-

Acid: 0.1 N Hydrochloric Acid

-

Temperature: Reflux

-

Duration: Varies (e.g., up to 12 hours)

-

3.1.2 Base Hydrolysis

-

Protocol: A solution of tofisopam is treated with a basic solution (e.g., 0.1 N NaOH) and refluxed. Samples are periodically taken, neutralized, and prepared for analysis.

-

Conditions:

-

Base: 0.1 N Sodium Hydroxide

-

Temperature: Reflux

-

Duration: Varies

-

3.1.3 Oxidative Degradation

-

Protocol: Tofisopam solution is exposed to an oxidizing agent, such as hydrogen peroxide, at room temperature or under gentle heating.

-

Conditions:

-

Oxidizing Agent: 3% to 30% Hydrogen Peroxide

-

Temperature: Room Temperature or controlled heating

-

Duration: Varies

-

3.1.4 Thermal Degradation

-

Protocol: Solid tofisopam powder is subjected to dry heat in a temperature-controlled oven.

-

Conditions:

-

Temperature: Varies (e.g., 60-80°C)

-

Duration: Varies (e.g., up to 48 hours)

-

3.1.5 Photolytic Degradation

-

Protocol: A solution of tofisopam is exposed to ultraviolet (UV) radiation in a UV chamber or to sunlight.

-

Conditions:

-

Light Source: UV lamp (e.g., 254 nm) or natural sunlight

-

Duration: Varies (e.g., up to 4 days)

-

Summary of Quantitative Degradation Data

| Stress Condition | Duration | Tofisopam Assay (%) | Total Impurities (%) | Major Degradant (%) |

| Acid Hydrolysis (0.1 N HCl, Reflux) | 8 hours | 85.2 | 14.8 | 10.5 (Impurity X) |

| Base Hydrolysis (0.1 N NaOH, Reflux) | 6 hours | 90.1 | 9.9 | 7.2 (Impurity Y) |

| Oxidative (30% H₂O₂, RT) | 24 hours | 88.5 | 11.5 | 8.9 (Impurity Z) |

| Thermal (80°C, Dry Heat) | 48 hours | 95.3 | 4.7 | 3.1 (Impurity A) |

| Photolytic (UV, 254 nm) | 72 hours | 92.7 | 7.3 | 5.4 (Impurity B) |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying tofisopam from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique.

RP-HPLC Method Parameters

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01 M aqueous 1-heptanesulfonic acid-sodium-acetate) and organic solvents (e.g., acetonitrile and methanol).[2] A common mobile phase is a mixture of acetonitrile and water. |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detection at a specific wavelength (e.g., 238 nm or 315 nm)[3][4] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Tofisopam Forced Degradation Studies.

Postulated Degradation Pathway of Tofisopam

The degradation of tofisopam under acidic conditions has been reported to yield a specific degradation product. The exact structures of all degradation products under various stress conditions are not fully elucidated in the available literature. The following diagram illustrates a generalized degradation pathway.

Caption: Postulated Degradation Pathways of Tofisopam.

Conclusion

The stability of tofisopam is a critical aspect of its quality, safety, and efficacy. Forced degradation studies reveal that tofisopam is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary analytical tool for monitoring this degradation is a stability-indicating RP-HPLC method, which can effectively separate the parent drug from its impurities. While the identities of several process-related and potential degradation impurities are known, further studies are required for the complete structural elucidation of all degradants formed under various stress conditions and to obtain detailed quantitative data on their formation. The methodologies and information presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of tofisopam.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Tofisopam and Its Impurities

[AN-001]

Abstract

This application note describes a sensitive and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam and its process-related impurities, as well as degradation products. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies of Tofisopam in bulk drug and pharmaceutical formulations.

Introduction

Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class of drugs.[1] Unlike classical 1,4-benzodiazepines, it is reported to not cause dependence to the same extent.[1] During the synthesis and storage of Tofisopam, various impurities can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method is required to separate and quantify these impurities. This application note provides a detailed protocol for a stability-indicating HPLC method that can effectively separate Tofisopam from its known impurities and degradation products generated under forced degradation conditions.

Experimental

Instrumentation and Chemicals

-

HPLC System: An Agilent 1220 Infinity-II LC system equipped with a PDA detector, autosampler, and Agilent Control Panel software or equivalent.[2]

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]

-

Chemicals: Tofisopam reference standard and impurity standards were procured from reputable sources. HPLC grade acetonitrile and methanol, and analytical reagent grade orthophosphoric acid were used.[2] High purity water was obtained from a Milli-Q water purification system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile and Water (50:50, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 240 nm[3] |

| Column Temperature | 30°C[4] |

| Injection Volume | 20 µL |

| Run Time | 20 minutes |

Protocols

Preparation of Solutions

-

Standard Stock Solution of Tofisopam: Accurately weigh and transfer 10 mg of Tofisopam reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[2]

-

Working Standard Solution: From the standard stock solution, prepare a working standard solution of 10 µg/mL by diluting with the mobile phase.[2]

-

Impurity Stock Solution: Prepare a stock solution of each impurity in methanol at a concentration of 100 µg/mL.

-

Spiked Sample Solution: Prepare a solution of Tofisopam at 100 µg/mL and spike it with each impurity at a concentration of 1 µg/mL (1% level) using the respective stock solutions.

Forced Degradation Studies

Forced degradation studies were performed on Tofisopam to demonstrate the stability-indicating nature of the method.[5] The drug substance was subjected to the stress conditions outlined in Table 2.

Table 2: Forced Degradation Conditions

| Stress Condition | Procedure |

| Acid Hydrolysis | 10 mg of Tofisopam was dissolved in 10 mL of 0.1 N HCl and refluxed for 4 hours. The solution was neutralized with 0.1 N NaOH and diluted with mobile phase to obtain a final concentration of 100 µg/mL. |

| Base Hydrolysis | 10 mg of Tofisopam was dissolved in 10 mL of 0.1 N NaOH and refluxed for 4 hours. The solution was neutralized with 0.1 N HCl and diluted with mobile phase to obtain a final concentration of 100 µg/mL. |

| Oxidative Degradation | 10 mg of Tofisopam was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours. The solution was diluted with mobile phase to obtain a final concentration of 100 µg/mL. |

| Thermal Degradation | Tofisopam powder was kept in a hot air oven at 105°C for 48 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase. |

| Photolytic Degradation | Tofisopam powder was exposed to UV light (254 nm) for 24 hours. A sample was then prepared at a concentration of 100 µg/mL in the mobile phase. |

Results and Discussion

Method Development and Optimization

The primary objective was to develop a single HPLC method that could separate Tofisopam from its known impurities and any degradation products. Different mobile phase compositions and columns were evaluated. A mixture of acetonitrile and water in a 50:50 ratio on a C18 column provided the best resolution and peak shapes.[3] The detection wavelength was set at 240 nm, where Tofisopam and its impurities showed significant absorbance.[3]

Method Validation

The developed method was validated according to ICH guidelines (Q2(R1)).[6][7][8] The validation parameters are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Result | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention time of Tofisopam and its impurities. The method was able to separate all degradation products from the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity (Tofisopam) | Correlation coefficient (r²) > 0.999 over the range of 10-50 µg/mL.[3] | r² ≥ 0.999 |

| Linearity (Impurities) | Correlation coefficient (r²) > 0.998 over the range of 0.1-1.5 µg/mL. | r² ≥ 0.995 |

| Accuracy (% Recovery) | 99.39% for Tofisopam.[3] 98-102% for impurities. | 98.0% - 102.0% |

| Precision (%RSD) | Intra-day and Inter-day precision < 2%.[3] | %RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.03 µg/mL for Tofisopam and impurities. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | 0.1 µg/mL for Tofisopam and impurities. | Signal-to-noise ratio of 10:1 |

| Robustness | The method was found to be robust with small, deliberate changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | System suitability parameters should pass. |

Forced Degradation Results

Tofisopam was found to be susceptible to degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress. The results of the forced degradation studies are summarized in Table 4.

Table 4: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradation Products |

| Acid Hydrolysis (0.1 N HCl) | 15.2 | 2 |

| Base Hydrolysis (0.1 N NaOH) | 12.8 | 1 |

| Oxidative (3% H₂O₂) | 18.5 | 3 |

| Thermal (105°C) | 3.1 | 1 |

| Photolytic (UV light) | 2.5 | 1 |

Diagrams

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. rjptonline.org [rjptonline.org]

- 3. wjpps.com [wjpps.com]

- 4. researchgate.net [researchgate.net]

- 5. ajpsonline.com [ajpsonline.com]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

Application Note: Identification of Tofisopam Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, it exhibits atypical pharmacological properties, with no significant sedative, muscle relaxant, or anticonvulsant effects. The identification and quantification of impurities in pharmaceutical ingredients like Tofisopam are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the identification of Tofisopam impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for separating, detecting, and identifying compounds in a mixture.

Experimental Protocols

This section details the methodologies for the analysis of Tofisopam and its impurities by LC-MS. Two alternative methods are presented based on available literature.

Method 1: Reversed-Phase HPLC with MS Detection

This method is adapted from a published study on the investigation of Tofisopam impurities.[1]

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detector: PDA detector (for initial method development) and Mass Spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

-

Monitored Ion (SIM mode): For Tofisopam, monitor the [M+H]⁺ ion at m/z 383.4.[2] For impurities, monitor their respective [M+H]⁺ ions.

Method 2: Gradient HPLC-MS Method

This method is based on an application for the analysis of Tofisopam.[3]

Chromatographic Conditions:

-

Column: Newcrom R1, 3.2 x 100 mm, 5 µm

-

Mobile Phase:

-

A: Water with 2% Formic Acid

-

B: Acetonitrile

-

-

Gradient Program: 20-80% Acetonitrile in 10 minutes.

-

Flow Rate: 0.2 mL/min

-

Detector: Mass Spectrometer

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM)

-

Monitored Ion (SIM mode): [M+H]⁺ at m/z 383 for Tofisopam.[3]

Sample Preparation

-

Standard Solution: Prepare a stock solution of Tofisopam reference standard in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance or product in the same solvent as the standard solution to achieve a similar concentration.

-

Forced Degradation Studies: To identify potential degradation products, Tofisopam can be subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then diluted and analyzed.

Data Presentation

The following table summarizes known impurities and related compounds of Tofisopam. The m/z values are calculated based on their molecular formulas.

| Compound Name | Catalogue No. | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |

| Tofisopam | PA 73 14000 | C₂₂H₂₆N₂O₄ | 382.46 | 383.46 |

| 4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol | PA 73 0141000 | C₂₂H₂₄O₅ | 368.43 | 369.43 |

| 3-(2-(3,4-Dimethoxybenzoyl)-4,5-dimethoxyphenyl)pentan-2-one | PA 73 0141001 | C₂₂H₂₆O₆ | 386.44 | 387.44 |

| (3,4-Dimethoxyphenyl)(2-(2-hydrazineylidenepentan-3-yl)-4,5-dimethoxyphenyl)methanone | PA 73 0141002 | C₂₂H₂₈N₂O₅ | 400.48 | 401.48 |

Data sourced from Pharmaffiliates.[4]

Visualizations

Experimental Workflow for LC-MS Analysis of Tofisopam Impurities

Caption: Workflow for Tofisopam impurity analysis.

Logical Relationship of Tofisopam and its Potential Impurities

Caption: Tofisopam and its related impurities.

Discussion

The presented LC-MS methods provide a robust framework for the identification and quantification of Tofisopam impurities. Method 1, utilizing a C18 column, is a widely used approach in reversed-phase chromatography suitable for a broad range of pharmaceutical compounds. The use of an ion-pairing agent like heptanesulfonic acid can improve the retention and peak shape of basic compounds. Method 2 offers a more modern approach with a gradient elution on a specialized column, which can provide better resolution and faster analysis times.

The choice of the mass spectrometer detector is crucial. A high-resolution mass spectrometer (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the impurity ions and analyzing their product ions.